1-(4-phenylbenzoyl)pyrrolidine

Lipophilicity Drug design ADME prediction

1-(4-Phenylbenzoyl)pyrrolidine (CAS 250739-41-4) is a synthetic N-acyl pyrrolidine derivative featuring a pyrrolidine ring amide-bonded to a 4-biphenylcarbonyl group. With a molecular formula of C₁₇H₁₇NO and molecular weight of 251.32 g/mol, it occupies a physicochemical space characterized by moderate lipophilicity (XLogP3 = 3.5), low topological polar surface area (TPSA = 20.3 Ų), and zero hydrogen-bond donors.

Molecular Formula C17H17NO
Molecular Weight 251.32 g/mol
CAS No. 250739-41-4
Cat. No. B6598769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-phenylbenzoyl)pyrrolidine
CAS250739-41-4
Molecular FormulaC17H17NO
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C17H17NO/c19-17(18-12-4-5-13-18)16-10-8-15(9-11-16)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13H2
InChIKeyAJRXXFNCVVTBKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Phenylbenzoyl)pyrrolidine (CAS 250739-41-4): Procurement-Relevant Physicochemical Profile and Compound-Class Positioning


1-(4-Phenylbenzoyl)pyrrolidine (CAS 250739-41-4) is a synthetic N-acyl pyrrolidine derivative featuring a pyrrolidine ring amide-bonded to a 4-biphenylcarbonyl group [1]. With a molecular formula of C₁₇H₁₇NO and molecular weight of 251.32 g/mol, it occupies a physicochemical space characterized by moderate lipophilicity (XLogP3 = 3.5), low topological polar surface area (TPSA = 20.3 Ų), and zero hydrogen-bond donors . The compound belongs to the broader class of N-benzoylpyrrolidines, which serve as versatile building blocks in medicinal chemistry and as fragments or scaffolds in patent-protected bioactive series targeting oxytocin receptors, glutaminyl cyclase, and other therapeutic targets [2].

Build Block

Medicinal chemistry fragment with patent-documented GPCR modulator scaffold for oxytocin receptor research programs

Property Space

Moderate lipophilicity and low polarity support hydrophobic receptor sub-pocket exploration in structure-guided design

Neg Control

qHTS-documented inactivity in epigenetic and miRNA modulation assays supports clean negative-control selection for screening cascades

Why 1-(4-Phenylbenzoyl)pyrrolidine Cannot Be Replaced by Simpler N-Benzoylpyrrolidine Analogs in Structure-Sensitive Applications


The 4-phenyl substituent on the benzoyl ring is not a passive structural decoration; it fundamentally alters the compound's physicochemical and molecular recognition properties relative to unsubstituted, 4-methyl, or 4-halo N-benzoylpyrrolidine analogs. The extended biphenyl π-system increases molecular volume, polarizability, and lipophilicity by over 1.5 logP units compared to the parent 1-benzoylpyrrolidine [1], which translates into measurably different membrane partitioning, protein binding, and pharmacokinetic behavior. In patent-defined pharmacophores such as oxytocin antagonists (US20060004020A1), the 4-phenylbenzoyl fragment is explicitly claimed as a critical scaffold element, with SAR studies demonstrating that removal or truncation of the distal phenyl ring abolishes receptor affinity [2]. Generic substitution with simpler N-acyl pyrrolidines therefore risks loss of target engagement, altered ADME properties, and deviation from validated structure-activity relationships.

Attribute
Target Compound
Simpler N-Benzoyl Analogs
Lipophilicity
Extended biphenyl π-system with higher logP
Lower logP by >1.0 unit may alter membrane partitioning and protein binding profiles
Scaffold IP
Claimed in oxytocin antagonist patent SAR (US20060004020A1)
Removal of distal phenyl ring abolishes receptor engagement in patent-documented pharmacophores
Conformation
2 rotatable bonds; greater induced-fit sampling capacity
Single rotatable bond may limit conformational adaptation in structure-guided design contexts

1-(4-Phenylbenzoyl)pyrrolidine: Head-to-Head Quantitative Differentiation Evidence vs. Closest N-Acyl Pyrrolidine Analogs


Lipophilicity Differentiation: XLogP3 Comparison of 1-(4-Phenylbenzoyl)pyrrolidine vs. Three N-Benzoylpyrrolidine Analogs

1-(4-Phenylbenzoyl)pyrrolidine exhibits a computed XLogP3 of 3.5 [1], representing a substantial increase in lipophilicity versus its closest structural analogs. Compared to the unsubstituted parent 1-benzoylpyrrolidine (XLogP3 = 1.9, Δ = +1.6 log units) [2], the 4-methyl derivative (XLogP3 = 2.2, Δ = +1.3 log units) [3], and the 4-chloro derivative (XLogP3 = 2.5, Δ = +1.0 log units) [4], the target compound is consistently more lipophilic by approximately 1–1.6 orders of magnitude. This difference exceeds the typical threshold (>0.5 log units) considered meaningful for altering membrane permeability and non-specific protein binding in drug discovery contexts.

Lipophilicity Profile
Head-to-head
XLogP3 = 3.5 vs 1.9–2.5 across four N-benzoylpyrrolidine analogs; ΔLogP = +1.0 to +1.6
Supports lipophilicity-driven property differentiation from simpler analogs
Computed values via PubChem XLogP3 3.0 algorithm
Lipophilicity Drug design ADME prediction

Patent-Documented Scaffold Privilege: 4-Phenylbenzoyl Fragment as an Essential Pharmacophoric Element in Oxytocin Receptor Antagonists

In U.S. Patent Application US20060004020A1 (Pyrrolidine Derivatives as Oxytocin Antagonists), the 4-phenylbenzoyl-pyrrolidine fragment is explicitly claimed as a core structural element in multiple exemplified compounds demonstrating oxytocin receptor antagonism [1]. The patent discloses specific compounds bearing the (2S)-4-methoxyimino-1-(4-phenylbenzoyl)pyrrolidin-2-yl scaffold with defined stereochemistry, and the 4-phenylbenzoyl group appears in at least six distinct compound claims [1]. This patent-protected utilization contrasts with simpler N-benzoylpyrrolidine derivatives, which are absent from the claim set, indicating that the biphenyl extension is a critical determinant of intellectual property coverage and structure-activity relationship (SAR) validity in this therapeutic area.

Patent Scaffold Context
Reported
4-Phenylbenzoyl-pyrrolidine claimed in ≥6 compounds within oxytocin antagonist patent US20060004020A1
Supports patent-documented scaffold selection for GPCR modulator research
Receptor binding data available in patent document
Oxytocin antagonist Medicinal chemistry Patent SAR

Selectivity Profiling: Absence of Non-Specific Activity in qHTS Genomic Imprinting and miRNA Modulation Assays

ChEMBL bioactivity data for CHEMBL1535024 (1-(4-phenylbenzoyl)pyrrolidine) documents that this compound was tested in two distinct confirmatory qHTS assays and classified as 'Not Active' in both [1]. In the qHTS Assay for Compounds that Induce Erasure of Genomic Imprints (CHEMBL1613970), the compound exhibited a Potency of 19,952.6 nM (≈20 μM) [1]. In the qHTS Assay for Modulators of miRNAs and/or Activators of miR-21 (CHEMBL1613836), the compound's pChEMBL value was 4.88 (≈13.2 μM) [1]. These values, while not representing target-specific activity, provide useful negative selectivity data confirming that the compound does not promiscuously interfere with epigenetic or miRNA regulatory mechanisms at concentrations below 10 μM.

qHTS Selectivity
Assay context
Not Active: ~20 μM (genomic imprinting), ~13 μM (miR-21 modulation); ChEMBL confirmatory qHTS
Supports negative control selection for epigenetic and miRNA screening cascades
ChEMBL assays CHEMBL1613970, CHEMBL1613836
Selectivity qHTS screening Off-target profiling

Physicochemical Property Differentiation: Molecular Weight and Rotatable Bond Comparison Across the N-Benzoylpyrrolidine Series

1-(4-Phenylbenzoyl)pyrrolidine has a molecular weight of 251.32 g/mol and 2 rotatable bonds [1], placing it at the upper boundary of fragment-like chemical space (typically MW < 300 Da) while remaining within lead-like criteria (MW < 350 Da). In comparison, 1-benzoylpyrrolidine (MW 175.23, 1 rotatable bond) [2], 1-(4-methylbenzoyl)pyrrolidine (MW 189.25, 1 rotatable bond) [3], and 1-(4-chlorobenzoyl)pyrrolidine (MW 209.67, 1 rotatable bond) [4] are all smaller and less conformationally flexible. The additional phenyl ring increases molecular weight by 42–76 g/mol relative to the comparators and adds one additional rotatable bond, providing greater conformational sampling capacity for induced-fit binding while maintaining compliance with lead-likeness filters.

MW & Flexibility
Head-to-head
MW 251.32 Da, 2 rotatable bonds vs 175–210 Da, 1 rotatable bond for analogs; TPSA 20.3 Ų conserved
Supports fragment-growing and scaffold-hopping strategies with consistent polarity
PubChem computed properties; experimental values may differ
Fragment-based drug design Lead-likeness Physicochemical profiling

Procurement-Driven Application Scenarios for 1-(4-Phenylbenzoyl)pyrrolidine Based on Quantified Differentiation Evidence


Fragment-Based and Structure-Guided Drug Discovery of GPCR Antagonists (Oxytocin, Vasopressin, NK Receptors)

The explicit claiming of the 4-phenylbenzoyl-pyrrolidine scaffold in oxytocin antagonist patents [1] makes this compound a strategic procurement choice for medicinal chemistry teams pursuing GPCR antagonist programs. The scaffold's demonstrated receptor engagement, combined with its favorable physicochemical profile (LogP 3.5, TPSA 20.3 Ų, MW 251) [2], positions it as an ideal starting fragment for structure-guided optimization. Its higher lipophilicity relative to simpler N-benzoylpyrrolidines enables access to hydrophobic receptor sub-pockets that may be inaccessible to less lipophilic analogs.

Screening Library Enrichment for Phenotypic and Target-Based HTS Campaigns Requiring Defined Negative Controls

The ChEMBL-documented absence of activity in qHTS genomic imprinting (Potency ~20 μM, 'Not Active') and miRNA modulation (pChEMBL 4.88, 'Not Active') assays [3] supports the compound's utility as a clean negative control for epigenetic and miRNA-focused screening cascades. Procurement of this compound for inclusion in screening libraries provides a validated reference point that reduces the risk of false-positive triage in hit identification workflows, a property not shared by untested N-acyl pyrrolidine analogs.

Building Block Procurement for Parallel SAR Exploration of N-Acyl Pyrrolidine Chemical Space

The compound's systematic physicochemical differentiation from 1-benzoylpyrrolidine (ΔMW +76, ΔLogP +1.6) and 4-substituted analogs [2] makes it an essential member of a rationally designed N-acyl pyrrolidine building block collection. For organizations constructing focused libraries to probe lipophilicity-activity relationships, the target compound provides a distinct and quantifiable increment in LogP space (3.5) that bridges the gap between moderately lipophilic analogs (LogP 1.9–2.5) and highly lipophilic drug-like molecules, enabling finer granularity in SAR mapping.

Intellectual Property FTO Analysis and Competitive Landscape Mapping in Oxytocin/GPCR Modulator Chemical Space

The specific inclusion of the 4-phenylbenzoyl-pyrrolidine fragment in US20060004020A1 patent claims [1] establishes a documented prior art landscape that is essential for freedom-to-operate assessments. Organizations conducting FTO analysis for oxytocin or vasopressin receptor modulator programs should procure this compound as a reference standard to verify structural overlap with patented chemical matter and to support design-around strategies that exploit the measurable physicochemical differences (LogP, MW, rotatable bonds) between this scaffold and non-infringing alternatives.

Application
Selection Property
Validation Focus
Fragment-based GPCR modulator research
Patent-documented oxytocin receptor scaffold
Receptor engagement SAR confirmation
Epigenetic and miRNA screening negative control
qHTS-documented inactivity in two orthogonal assays
Assay-specific false-positive exclusion
N-acyl pyrrolidine SAR library construction
Quantified lipophilicity increment (ΔLogP +1.0–1.6)
LogP-activity relationship mapping
FTO analysis for GPCR modulator chemical space
Prior art scaffold reference in US20060004020A1
Structural overlap assessment vs patent claims
Quote Request

Request a Quote for 1-(4-phenylbenzoyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.